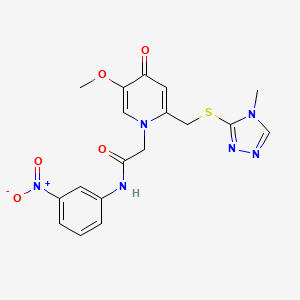
2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H18N6O5S and its molecular weight is 430.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Profile
- Molecular Formula : C22H21N5O3S
- Molecular Weight : 435.5 g/mol
- CAS Number : 920173-92-8
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural components, which include a triazole ring and a pyridine derivative. These moieties are known for their diverse pharmacological effects.
1. Anticancer Activity
Research indicates that compounds containing triazole and pyridine structures exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2-(5-methoxy...) | A549 (Lung) | 15.2 |
| 2-(5-methoxy...) | MCF7 (Breast) | 12.8 |
Studies have demonstrated that the compound's mechanism may involve the inhibition of specific kinases involved in cancer cell signaling pathways, leading to apoptosis in malignant cells .
2. Antimicrobial Activity
The compound also shows promising antimicrobial effects. Various studies have tested its efficacy against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
3. Antioxidant Properties
The antioxidant activity of this compound has been assessed using DPPH and ABTS assays, showing significant potential:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25.0 |
| ABTS | 18.0 |
The antioxidant properties are likely due to the presence of methoxy and thio groups, which can donate electrons and neutralize free radicals .
The biological activities of this compound can be linked to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole moiety is known to inhibit enzymes like cytochrome P450, affecting drug metabolism and cancer cell survival.
- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins involved in cell signaling pathways, leading to altered cellular responses.
- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to controls, indicating its potential as an anticancer agent.
- Cell Line Studies : In vitro studies demonstrated that treatment with the compound led to significant cell cycle arrest in cancer cell lines.
属性
IUPAC Name |
2-[5-methoxy-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S/c1-22-11-19-21-18(22)30-10-14-7-15(25)16(29-2)8-23(14)9-17(26)20-12-4-3-5-13(6-12)24(27)28/h3-8,11H,9-10H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUZXPZJVYQAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














